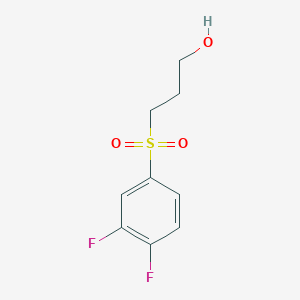
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a propanol chain, with two fluorine atoms substituted on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonyl propanoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-((3,4-Difluorophenyl)sulfonyl)propanoic acid.
Reduction: 3-((3,4-Difluorophenyl)sulfanyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Difluorophenyl)propan-1-ol: Lacks the sulfonyl group, which significantly alters its chemical properties and applications.
Fluconazole: Contains a similar difluorophenyl group but has a different overall structure and is primarily used as an antifungal agent.
Uniqueness
3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is unique due to the presence of both the sulfonyl group and the difluorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F2O3S |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
3-(3,4-difluorophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H10F2O3S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2 |
Clé InChI |
TYQWMFOUGKXFFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)CCCO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



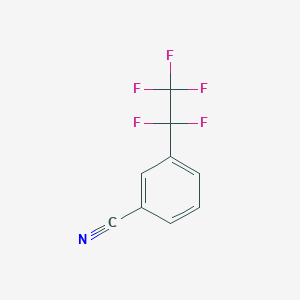
![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)


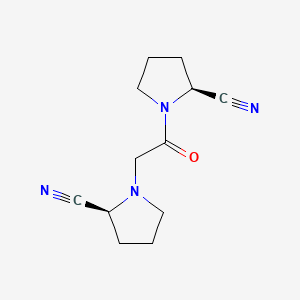

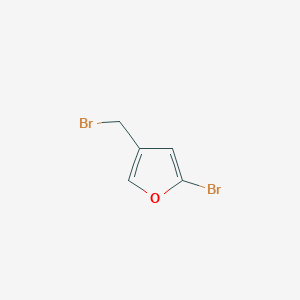
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
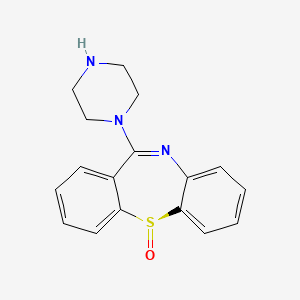

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)


